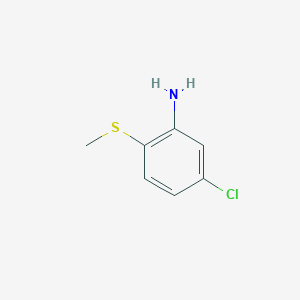

5-Chloro-2-(méthylthio)aniline

Vue d'ensemble

Description

5-Chloro-2-(methylthio)aniline: is an organic compound with the molecular formula C7H8ClNS and a molecular weight of 173.66 g/mol . It is a white to light yellow solid that is soluble in organic solvents . This compound is commonly used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals .

Applications De Recherche Scientifique

Synthesis and Characterization

5-Chloro-2-(methylthio)aniline can be synthesized through several methods, including nucleophilic substitution reactions and condensation reactions. The compound's structure can be characterized using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Table 1: Synthesis Methods

| Method | Description |

|---|---|

| Nucleophilic Substitution | Involves the substitution of chlorine in chlorinated anilines with methylthio groups. |

| Condensation Reactions | Reaction between aniline derivatives and aldehydes to form Schiff bases. |

Medicinal Chemistry Applications

5-Chloro-2-(methylthio)aniline has been investigated for its potential therapeutic properties. Its derivatives have shown promise in various biological activities:

- Antimicrobial Activity : Studies indicate that derivatives exhibit significant antimicrobial properties against various pathogens.

- Anticancer Properties : Some derivatives have been evaluated for their cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.

Case Study: Anticancer Activity

Research has demonstrated that certain derivatives of 5-chloro-2-(methylthio)aniline can induce apoptosis in cancer cells. For example, a derivative was found to inhibit cell proliferation in breast cancer cell lines by modulating signaling pathways related to cell survival and apoptosis .

Organic Synthesis Applications

The compound serves as a valuable intermediate in organic synthesis:

- Building Block for Dyes : It is utilized in the synthesis of azo dyes and other colorants due to its reactive amine group.

- Synthesis of Pharmaceuticals : It acts as a precursor for various pharmaceutical compounds, enhancing the diversity of drug candidates.

Table 2: Applications in Organic Synthesis

| Application | Description |

|---|---|

| Dye Production | Used to synthesize azo dyes with vivid colors for textiles and inks. |

| Pharmaceutical Synthesis | Serves as an intermediate for synthesizing complex drug molecules. |

Material Science Applications

In materials science, 5-chloro-2-(methylthio)aniline is explored for its properties in polymer chemistry:

- Polymer Additive : It can enhance the thermal stability and mechanical properties of polymers.

- Conductive Materials : Research suggests its potential use in developing conductive polymers for electronic applications.

Case Study: Conductive Polymers

A study investigated the incorporation of 5-chloro-2-(methylthio)aniline into polymer matrices to improve electrical conductivity. The results indicated a significant increase in conductivity compared to unmodified polymers, making it suitable for applications in flexible electronics .

Toxicological Considerations

While 5-chloro-2-(methylthio)aniline has beneficial applications, it also poses certain health risks:

- Toxicity : The compound is classified as harmful and potentially carcinogenic. Safety data sheets recommend handling it with care to avoid exposure .

Table 3: Toxicological Profile

| Property | Value |

|---|---|

| LD50 (oral, rat) | 464 mg/kg |

| Carcinogenicity | Potentially carcinogenic |

Mécanisme D'action

Target of Action

5-Chloro-2-(methylthio)aniline is an organic compound that is commonly used as an intermediate in organic synthesis . It is used to synthesize more complex organic compounds . It can also be used as a raw material for the synthesis of dyes and pigments . In the agricultural field, it can be used to synthesize plant protectants and insecticides .

Biochemical Pathways

As an intermediate in organic synthesis, it is involved in various chemical reactions that lead to the formation of more complex organic compounds .

Result of Action

As an intermediate in organic synthesis, it contributes to the formation of more complex organic compounds .

Action Environment

The action of 5-Chloro-2-(methylthio)aniline can be influenced by various environmental factors. For instance, it should be stored in a dark, dry, and well-ventilated place, away from sources of ignition and oxidizing agents . During use, inhalation of the compound’s dust or vapor should be avoided, as should direct skin contact .

Analyse Biochimique

Biochemical Properties

The role of 5-Chloro-2-(methylthio)aniline in biochemical reactions is primarily as a reactant in organic synthesis

Cellular Effects

It is known to be toxic and can cause irritation and damage to the eyes, skin, and respiratory tract upon contact . Therefore, it may have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Temporal Effects in Laboratory Settings

5-Chloro-2-(methylthio)aniline is stable under normal temperatures

Dosage Effects in Animal Models

Given its toxicity, it is likely that high doses could have adverse or toxic effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

-

From 2-(methylthio)aniline:

Step 1: 2-(methylthio)aniline is reacted with copper(I) chloride to form 2-chloro-2-(methylthio)aniline.

-

From 2-amino-4-chlorothiophenol:

Industrial Production Methods:

Industrial production of 5-chloro-2-(methylthio)aniline typically involves the chlorination of 2-(methylthio)aniline under controlled conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions:

-

Oxidation:

-

Reduction:

-

Substitution:

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Sodium methoxide or potassium tert-butoxide.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Various 5-chloro-2-(methylthio)aniline derivatives.

Substitution: Compounds with different nucleophiles replacing the chlorine atom.

Comparaison Avec Des Composés Similaires

- 2-Chloro-4-(methylthio)aniline

- 3-Chloro-2-(methylthio)aniline

- 4-Chloro-2-(methylthio)aniline

Comparison:

- 5-Chloro-2-(methylthio)aniline is unique due to the position of the chlorine and methylthio groups on the benzene ring, which can influence its reactivity and applications .

- Compared to its isomers, it may exhibit different chemical and biological properties, making it suitable for specific applications in organic synthesis and pharmaceuticals .

Activité Biologique

5-Chloro-2-(methylthio)aniline (CAS No. 16423-54-4) is an aromatic compound with significant biological activity. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈ClNS |

| Molecular Weight | 173.66 g/mol |

| Density | 1.28 g/cm³ |

| Boiling Point | 276 °C at 760 mmHg |

| Flash Point | 120.7 °C |

5-Chloro-2-(methylthio)aniline is characterized by its chloro and methylthio substituents, which influence its reactivity and biological interactions.

The biological activity of 5-chloro-2-(methylthio)aniline is primarily attributed to its interaction with various biochemical pathways. Although specific targets are still under investigation, its structural similarity to other biologically active compounds suggests potential interactions with neurotransmitter systems and enzyme inhibition.

Potential Mechanisms:

Antimicrobial Properties

Research indicates that 5-chloro-2-(methylthio)aniline exhibits antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness in inhibiting the growth of Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent .

Herbicidal Activity

The compound has been evaluated for its herbicidal properties, demonstrating significant inhibition of seed germination and plant growth in model species such as Capsella bursa-pastoris. At a concentration of 600 μg/ml, it inhibited root growth by approximately 73.5% and shoot growth by about 66.7%. This suggests potential applications in agricultural herbicides.

Case Studies

- Antimicrobial Efficacy : A study assessed the antibacterial effects of various anilines, including 5-chloro-2-(methylthio)aniline. Results indicated a notable reduction in bacterial colonies when treated with the compound, highlighting its potential as an alternative to conventional antibiotics .

- Herbicidal Effects : In a controlled laboratory setting, researchers applied varying concentrations of 5-chloro-2-(methylthio)aniline to Capsella bursa-pastoris. The study concluded that the compound effectively inhibits both root and shoot development, with IC50 values determined for root (204.7 μg/ml) and shoot (281.1 μg/ml) growth inhibition.

Toxicological Profile

While the biological activities of 5-chloro-2-(methylthio)aniline are promising, safety assessments are crucial. The compound is classified as harmful upon inhalation or skin contact and may cause irritation to the eyes and respiratory system . Comprehensive toxicological studies are necessary to establish safe handling practices and potential health risks associated with exposure.

Propriétés

IUPAC Name |

5-chloro-2-methylsulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNS/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWUQNIPYCAHKMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383228 | |

| Record name | 5-chloro-2-(methylthio)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16423-54-4 | |

| Record name | 5-chloro-2-(methylthio)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.